molecular formula C6H6ClNO2S B1664158 4-Chlorobenzenesulfonamide CAS No. 98-64-6

4-Chlorobenzenesulfonamide

Cat. No. B1664158
CAS RN: 98-64-6
M. Wt: 191.64 g/mol
InChI Key: HHHDJHHNEURCNV-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfonamide is a sulfonamide with the molecular formula C6H6ClNO2S . It has a molecular weight of 191.64 g/mol . The compound is also known by other names such as p-Chlorobenzenesulfonamide, Benzenesulfonamide, 4-chloro-, and 4-Chlorophenylsulfonamide .


Synthesis Analysis

The synthesis of 4-Chlorobenzenesulfonamide derivatives involves treating N-alkyl/aryl substituted amines with 4-chlorobenzensulfonyl chloride. This yields N-alkyl/aryl-4-chlorobenzenesulfonamide, which is then derivatized with ethyl iodide, benzyl chloride, and 4-chlorobenzyl chloride using sodium hydride as a base .


Molecular Structure Analysis

The IUPAC name for 4-Chlorobenzenesulfonamide is 4-chlorobenzenesulfonamide. The InChI is InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) and the InChIKey is HHHDJHHNEURCNV-UHFFFAOYSA-N . The compound’s structure can be represented by the canonical SMILES string: C1=CC(=CC=C1S(=O)(=O)N)Cl .

Scientific Research Applications

  • Synthesis and Biological Screening 4-Chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their biological potential, particularly against Gram-negative and Gram-positive bacteria. These compounds have also shown enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

  • Structural Investigation The molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-chlorobenzenesulfonamide, have been extensively studied using Hartree–Fock (HF) and density functional theory (DFT). These studies are significant for understanding the effects of halogen substituents on the characteristic bands in the spectra of benzenesulfonamides (M. Karabacak et al., 2009).

  • Anticonvulsant Activity 4-Chlorobenzenesulfonamide has been compared with prototype antiepileptic drugs in rodents, demonstrating effective anticonvulsant properties in various models. It has shown significant efficacy in maximal electroshock seizure models and in preventing seizures induced by pentylenetetrazol (C. Clark & C. McMillian, 1990).

  • Anticancer Activity N-(Aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro activities against a panel of human cancer cell lines, showing remarkable cytotoxic activity. These compounds have the potential as novel anticancer agents, with specific derivatives demonstrating selectivity and increased cytotoxicity against certain cancer cell lines (A. Bułakowska et al., 2020).

  • Solubility Studies The solubility of N-chlorobenzenesulfonamide sodium in various solvents like ethanol, water, 1-propanol, and butan-2-ol has been measured, providing essential data for the compound's solid-liquid phase equilibrium behavior. This is vital for understanding its industrial purification processes (Huazhi Xiao et al., 2012).

  • Carbonic Anhydrase Inhibition Studies on substituted benzenedisulfonamides, including 4-chlorobenzenesulfonamide, have revealed their potential as carbonic anhydrase inhibitors. This characteristic is utilized in the development of compounds with anticonvulsant activities, particularly in increasing cerebral blood flow (P. Cross & B. Gadsby, 1978).

Safety And Hazards

4-Chlorobenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is advised to wash off with plenty of water and seek medical advice if irritation persists .

properties

IUPAC Name

4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHDJHHNEURCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052661
Record name 4-Chlorobenzenesulphonamide
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Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzenesulfonamide

CAS RN

98-64-6
Record name 4-Chlorobenzenesulfonamide
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Record name 4-Chlorobenzenesulfonamide
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Synthesis routes and methods I

Procedure details

A portion of 53 mg of N-[2-(4-hydroxyphenyl)-3-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide and 78 mg of triethylamine were dissolved in 8 ml of tetrahydrofuran, followed by addition of 25 mg of ethyl chlorocarbonate dissolved in 1 ml of tetrahydrofuran, and stirred at room temperature for 10 minutes. The crystalline deposited was filtered, and the filtrate was then concentrated under reduced pressure. The residue was subjected to chromatography on a silica gel column, and from a fraction eluted with methanol-methylene chloride (5:95 v/v) was obtained 53 mg of N-[2-(4-ethoxycarbonyloxyphenyl)-3-(3-pyridyl)}propyl]-4-chlorobenzenesulfonamide. The spectrometric data supports the structure of [32] as follows.
Name
N-[2-(4-hydroxyphenyl)-3-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-[3-(4-hydroxyphenyl)-2-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide (54.5 mg) and 15.1 mg of triethylamine were dissolved in 3 ml of methylene chloride, followed by addition of 16.2 mg of ethyl chlorocarbonate dissolved in 1 ml of methylene chloride, and stirred at room temperature for 15 hours. To the reaction mixture was added water, and the organic phase was separated which was then extracted with methylene chloride. The organic phases were combined and washed in water, followed by drying over magnesium sulfate, to distill off the solvent. The obtained residue was subjected to chromatography on a silica gel column, and from a fraction eluted with methanol-methylene chloride (5:95 v/v) was obtained 47.4 mg of N-[3-(4-ethoxycarbonylphenyl)-2-(3-pyridyl)}propyl]-4-chlorobenzene sulfonamide. The spectrometric data supports the structure of [35] as follows.
Name
N-[3-(4-hydroxyphenyl)-2-(3-pyridyl)propyl]-4-chlorobenzenesulfonamide
Quantity
54.5 mg
Type
reactant
Reaction Step One
Quantity
15.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
16.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzenesulfonamide
Reactant of Route 2
4-Chlorobenzenesulfonamide
Reactant of Route 3
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4-Chlorobenzenesulfonamide
Reactant of Route 4
4-Chlorobenzenesulfonamide
Reactant of Route 5
4-Chlorobenzenesulfonamide
Reactant of Route 6
4-Chlorobenzenesulfonamide

Citations

For This Compound
613
Citations
J Sławiński, Z Brzozowski - European journal of medicinal chemistry, 2006 - Elsevier
… The results obtained in the present investigation prove the usefulness of the 2-benzylthio-4-chlorobenzenesulfonamide scaffold in the design of new anticancer agents. The N-(…
Number of citations: 35 www.sciencedirect.com
MA Abbasi, SZ Siddiqui, A Mohyuddin… - Pakistan journal of …, 2016 - researchgate.net
… of sulfonamide derivatives were synthesized by treating N-alkyl/aryl substituted amines (2a-f) with 4-chlorobenzensulfonyl chloride (1) to yield N-alkyl/aryl-4-chlorobenzenesulfonamide (…
Number of citations: 1 www.researchgate.net
PA Suchetan, BT Gowda, S Foro… - … Section E: Structure …, 2010 - scripts.iucr.org
… The title compound was prepared by refluxing a mixture of 4-chlorobenzoic acid, 4-chlorobenzenesulfonamide and phosphorous oxy chloride for 3 h on a water bath. The resultant …
Number of citations: 8 scripts.iucr.org
PA Suchetan, BT Gowda, S Foro… - … Section E: Structure …, 2010 - scripts.iucr.org
… The title compound was prepared by refluxing a mixture of 4-methylbenzoic acid, 4-chlorobenzenesulfonamide and phosphorous oxy chloride for 3 h on a water bath. The resultant …
Number of citations: 5 scripts.iucr.org
PA Suchetan, BT Gowda, S Foro… - … Section E: Structure …, 2010 - scripts.iucr.org
… The title compound was prepared by refluxing a mixture of benzoic acid, 4-chlorobenzenesulfonamide and phosphorous oxy chloride for 5 h on a water bath. The resultant mixture was …
Number of citations: 12 scripts.iucr.org
I Ahmad, MA Abbasi, K Nafeesa… - Asian Journal of …, 2015 - researchgate.net
In present research work, a new series of N-[(dimethyl substituted) phenyl]-N-(4-chlorophenyl)-4-chlorobenzenesulfonamides (5a-f) was synthesized and also evaluated for their …
Number of citations: 2 www.researchgate.net
SA Ejaz, R Hassan, N Khalid - Pak. J. Pharm. Sci, 2014 - researchgate.net
… N-(2,3-Dimethylphenyl)-4chlorobenzenesulfonamide (3a) was found to be the most potent … )-4-chlorobenzenesulfonamide (3b) and N-Phenyl-4-chlorobenzenesulfonamide (3c) were …
Number of citations: 5 www.researchgate.net
PA Suchetan, S Foro, BT Gowda - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C14H12ClNO3S, the C=O bond is syn to the Cl substituent in the adjacent benzene ring. The C—S—N—C torsion angle is −80.6 (6). The chlorobenzoyl ring is …
Number of citations: 1 scripts.iucr.org
TN Lohith, MK Hema, CS Karthik, S Sandeep… - Journal of Molecular …, 2022 - Elsevier
… N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide compound is crystallized in triclinic P-1space group confirmed by the single crystal X-ray …
Number of citations: 10 www.sciencedirect.com
I Ahmad, MA Abbasi, SZ Siddiqui… - Pakistan Journal of …, 2014 - researchgate.net
In the undertaken research, a number of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide,(6a-f & 7a-f) was synthesized and also estimated for …
Number of citations: 4 www.researchgate.net

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